molecular formula C16H15ClO3 B3038249 4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde CAS No. 834907-52-7

4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde

Cat. No.: B3038249
CAS No.: 834907-52-7
M. Wt: 290.74 g/mol
InChI Key: KEQQCEDQJFZMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde ( 834907-52-7) is a high-purity chemical compound supplied for research and development purposes. This organic building block has a molecular formula of C16H15ClO3 and a molecular weight of 290.74 g/mol . It is characterized by a benzaldehyde core that is functionalized with a benzyloxy group, a chloro substituent, and an ethoxy chain, making it a versatile intermediate in organic synthesis . As a key synthetic precursor, it is particularly valuable in the construction of more complex molecular architectures, including pharmaceutical intermediates and functional materials. Researchers utilize this compound in various reactions, such as further derivatization of the aldehyde group or as a scaffold in heterocyclic chemistry. The product is offered with a typical purity of 95% and is handled and stored under appropriate conditions to ensure stability . This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-chloro-5-ethoxy-4-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-2-19-15-9-13(10-18)8-14(17)16(15)20-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQQCEDQJFZMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901244727
Record name 3-Chloro-5-ethoxy-4-(phenylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834907-52-7
Record name 3-Chloro-5-ethoxy-4-(phenylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834907-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-ethoxy-4-(phenylmethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde, benzyl chloride, and ethyl chloroformate.

    Reaction Steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: 4-(Benzyloxy)-3-chloro-5-ethoxybenzoic acid.

    Reduction: 4-(Benzyloxy)-3-chloro-5-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H17ClO4
  • Molar Mass : 320.77 g/mol
  • Structural Features : The compound contains a benzyloxy group, a chloro substituent, and an ethoxy group attached to a benzaldehyde structure. This combination enhances its solubility and reactivity.

Organic Synthesis

4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde is utilized as a key intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in multiple chemical reactions, including:

  • Aldol Condensation : This reaction is fundamental in forming carbon-carbon bonds, making it crucial for synthesizing larger organic molecules.
  • Schiff Base Formation : The compound can react with amines to form Schiff bases, which are important in the synthesis of various bioactive compounds.

Medicinal Chemistry

The compound has shown potential in pharmacological applications due to its structural similarity to known bioactive molecules:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells, warranting further investigation into its potential as an anticancer agent.

Dye Chemistry

In the dye industry, this compound is employed for synthesizing various dyes:

  • Textile Dyeing : The compound's ability to form stable complexes with metal ions makes it suitable for dyeing polyester fibers.
  • Synthesis of Heterocyclic Dyes : It plays a crucial role in creating azo dyes through reactions with heterocyclic amines.

Case Study 1: Synthesis of Neurotrophic Compounds

A notable application of this compound is in the enantioselective total synthesis of neurotrophic compounds such as (-)-talaumidin. This synthesis highlights the compound's utility in producing biologically relevant molecules with therapeutic potential .

Case Study 2: Antimicrobial Evaluation

Research conducted on derivatives of this compound demonstrated significant antimicrobial activity against various bacterial strains. These findings suggest that modifications to the structure can enhance efficacy and broaden the spectrum of activity .

Case Study 3: Dye Synthesis

In a study focused on the textile industry, this compound was used to synthesize novel azo dyes that showed improved color fastness and stability compared to traditional dyes. This advancement could lead to more sustainable practices in dye production .

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde depends on its interaction with molecular targets. For instance, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity. The presence of the benzyloxy, chloro, and ethoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The compound’s structural analogs differ in substituent positions, functional groups, or chain lengths, which significantly influence their physicochemical properties and reactivity. Below is a detailed comparison:

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Properties
4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde 4-benzyloxy, 3-Cl, 5-ethoxy 834907-52-7 302.75 Purity: 95%; Used in cross-coupling reactions
4-(Benzyloxy)-3-phenethoxybenzaldehyde 4-benzyloxy, 3-phenethoxy (no Cl) - 346.39 Synthesized via Cs₂CO₃-mediated etherification; higher lipophilicity
3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde 3-Cl, 5-methoxy, 4-(4-methylbenzyloxy) 351066-32-5 304.75 Methyl group enhances stability; lower solubility in polar solvents
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde 4-(4-chlorobenzyloxy), 3-allyl, 5-ethoxy 428470-93-3 346.81 Allyl group introduces reactivity for Diels-Alder or thiol-ene reactions
4-Butoxy-3-chloro-5-methoxybenzaldehyde 4-butoxy, 3-Cl, 5-methoxy 483316-01-4 242.69 Longer alkoxy chain increases hydrophobicity; used in polymer synthesis
4-Benzyloxy-3-ethoxybenzaldehyde 4-benzyloxy, 3-ethoxy (no Cl) 60186-33-6 256.29 Lacks electron-withdrawing Cl; higher aldehyde reactivity in nucleophilic additions

Physicochemical and Reactivity Differences

  • Electron-Withdrawing Effects: The chlorine atom in the target compound increases electrophilicity at the aldehyde group compared to non-chlorinated analogs like 4-benzyloxy-3-ethoxybenzaldehyde .
  • Solubility: Longer alkoxy chains (e.g., butoxy in 4-butoxy-3-chloro-5-methoxybenzaldehyde) reduce water solubility but improve compatibility with non-polar solvents .
  • Thermal Stability : Methyl or bulky substituents (e.g., 4-methylbenzyloxy in 3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde) enhance thermal stability, as evidenced by higher melting points .

Biological Activity

4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by a unique combination of functional groups, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • A benzyloxy group, which enhances lipophilicity and may influence biological interactions.
  • A chloro substituent, known for its role in enhancing biological activity through electrophilic interactions.
  • An ethoxy group, which may contribute to the compound's solubility and reactivity.

The molecular formula is C12H13ClO3C_{12}H_{13}ClO_3 with a molecular weight of approximately 240.68 g/mol.

Antimicrobial Properties

Research indicates that derivatives of compounds similar to this compound exhibit notable antimicrobial activity . For instance, studies have shown that benzaldehyde derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chloro group is particularly significant in enhancing this activity due to its ability to form reactive intermediates that disrupt microbial cellular processes .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties . In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This effect is likely mediated through the modulation of signaling pathways associated with inflammation .

Cytotoxicity and Anticancer Activity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary data suggest that it may induce apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways. The compound's ability to selectively target cancer cells while sparing normal cells is a key area of ongoing research .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus and E. coli growth
Anti-inflammatoryReduction in pro-inflammatory cytokines
CytotoxicityInduction of apoptosis in cancer cell lines

Case Study: Anticancer Activity

In a recent study involving human breast cancer cell lines, this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The mechanism involved the upregulation of apoptotic markers such as caspase-3 and PARP cleavage, indicating a strong potential for therapeutic applications in oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde and its derivatives?

  • Methodological Answer : The compound can be synthesized via condensation reactions. For example, substituted benzaldehydes often react with amines under reflux in ethanol or methanol with a catalytic acid (e.g., glacial acetic acid) to form Schiff bases. A typical procedure involves dissolving the aldehyde and amine in absolute ethanol, refluxing for 4–6 hours, and purifying the product via recrystallization or column chromatography . For halogenated derivatives, electrophilic substitution or protection/deprotection strategies (e.g., benzyloxy group introduction) may be employed.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, benzyloxy C-O ~1250 cm⁻¹) .
  • NMR : ¹H NMR reveals substitution patterns (e.g., aromatic protons, benzyloxy -OCH₂Ph at δ 4.5–5.0 ppm). ¹³C NMR confirms carbonyl (δ ~190 ppm) and ether linkages .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .
  • UV-Vis : Useful for studying electronic transitions in coordination complexes (e.g., d-d transitions in metal-Schiff base adducts) .

Q. How can researchers optimize purification for halogenated benzaldehyde derivatives?

  • Methodological Answer : Use gradient column chromatography (silica gel, hexane/ethyl acetate or DCM/methanol) to separate polar byproducts. Recrystallization from ethanol or acetone is effective for high-purity crystals. Monitor purity via TLC (Rf ~0.3–0.5 in 3:1 hexane:ethyl acetate) and confirm with melting point analysis .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in coordination chemistry?

  • Methodological Answer : The electron-withdrawing chloro and electron-donating ethoxy/benzyloxy groups alter the aldehyde's electrophilicity, impacting Schiff base formation kinetics. ESR spectroscopy can probe metal-ligand interactions (e.g., Cu(II) complexes show hyperfine splitting), while fluorescence studies reveal ligand-to-metal charge transfer (LMCT) effects . Computational methods (DFT) model substituent effects on frontier molecular orbitals and binding affinity .

Q. What strategies resolve contradictions in reported reaction yields for derivatives?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (solvent polarity, temperature, stoichiometry) to identify optimal conditions. For example, glacial acetic acid vs. HCl catalysis may affect Schiff base yields .
  • Kinetic Studies : Monitor reaction progress via in situ FT-IR or HPLC to detect intermediates (e.g., hemiaminals).
  • Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., over-oxidation or dimerization) .

Q. How are computational methods applied to predict biological activity of derivatives?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between Schiff base-metal complexes and biological targets (e.g., enzymes or DNA). Parameters like binding energy (ΔG) and hydrogen-bonding networks are correlated with experimental bioactivity data (e.g., antimicrobial assays) . MD simulations assess stability of ligand-target complexes over nanosecond timescales .

Data Contradiction Analysis

Q. How to address discrepancies in spectroscopic data for similar benzaldehyde derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with NIST Chemistry WebBook entries or published crystallographic data (e.g., CCDC entries) .
  • Solvent Effects : Note that NMR chemical shifts vary with solvent (e.g., CDCl₃ vs. DMSO-d₆).
  • Isotopic Purity : Ensure deuterated solvents are ≥99.8% pure to avoid split peaks .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Ventilation : Use fume hoods due to volatile aldehydes.
  • PPE : Nitrile gloves, lab coats, and goggles.
  • Spill Management : Neutralize with sodium bicarbonate or absorb with vermiculite .

Q. How to design a stability study for long-term storage?

  • Methodological Answer :

  • Conditions : Test under varying temperatures (4°C, -20°C), humidity (desiccator vs. ambient), and light exposure (amber vials vs. clear glass).
  • Analytical Metrics : Monitor degradation via HPLC purity checks every 3–6 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-3-chloro-5-ethoxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.